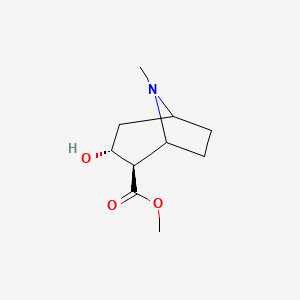
Methyl alloecgonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl alloecgonine, also known as ecgonine methyl ester, is a prominent tropane alkaloid found in coca leaves. It is a metabolite of cocaine and can be used as a precursor for it. This compound also occurs as a minor alkaloid in the roots of many Datura species such as Datura stramonium and Datura innoxia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl alloecgonine typically involves the esterification of ecgonine. One common method is the reaction of ecgonine with methanol in the presence of an acid catalyst. The reaction conditions usually involve refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of ecgonine from coca leaves, followed by its esterification with methanol. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl alloecgonine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ecgonine methyl ester N-oxide.
Reduction: Reduction reactions can convert it back to ecgonine.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ecgonine methyl ester N-oxide.
Reduction: Ecgonine.
Substitution: Various substituted ecgonine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl alloecgonine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of cocaine and other tropane alkaloids.
Wirkmechanismus
Methyl alloecgonine exerts its effects primarily through its interaction with sodium channels. At high dosages, it inhibits sodium channels, which can affect neuronal activity. This mechanism is similar to that of cocaine, although this compound is less potent . The molecular targets include voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ecgonine: The parent compound of methyl alloecgonine.
Cocaine: A potent stimulant derived from this compound.
Tropane Alkaloids: Other compounds in this class include atropine and scopolamine.
Uniqueness
This compound is unique due to its role as a precursor in the biosynthesis of cocaine. Unlike other tropane alkaloids, it has specific applications in the study of cocaine metabolism and its effects on the central nervous system .
Eigenschaften
CAS-Nummer |
74562-04-2 |
|---|---|
Molekularformel |
C10H17NO3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
methyl (2R,3R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6?,7?,8-,9-/m1/s1 |
InChI-Schlüssel |
QIQNNBXHAYSQRY-GEPGNKONSA-N |
Isomerische SMILES |
CN1C2CCC1[C@H]([C@@H](C2)O)C(=O)OC |
Kanonische SMILES |
CN1C2CCC1C(C(C2)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


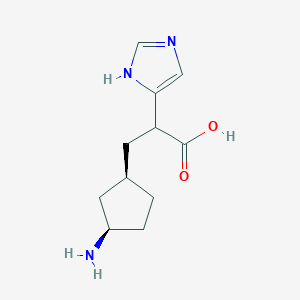
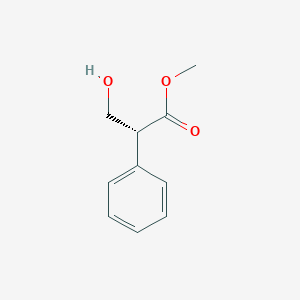
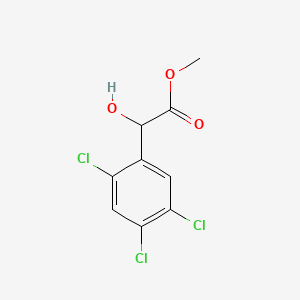
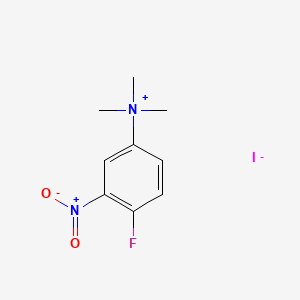
![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)
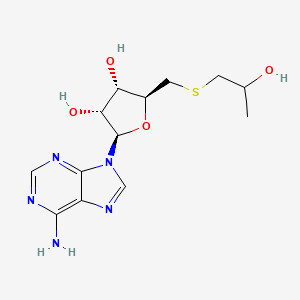
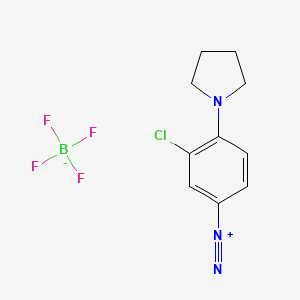
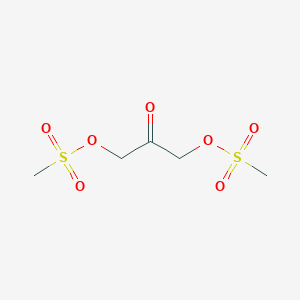

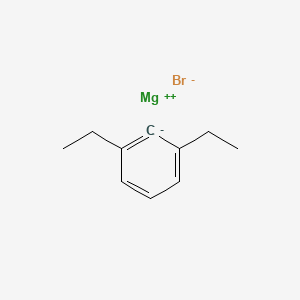
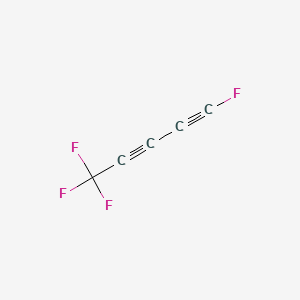
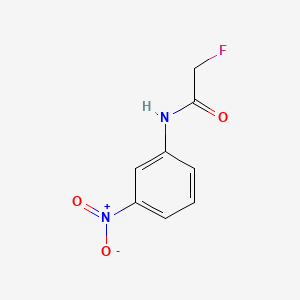
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
